molecular formula C19H29N3O B5905079 N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine

カタログ番号 B5905079
分子量: 315.5 g/mol
InChIキー: UXZCLLLKTZMQKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine is a chemical compound that has gained significant attention in scientific research. This compound, also known as TAK-659, is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway, which plays a vital role in the development and progression of various cancers and autoimmune diseases. In

作用機序

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine exerts its pharmacological effects by selectively inhibiting BTK. BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. The activation of BTK leads to the phosphorylation of downstream signaling molecules, resulting in B-cell proliferation, survival, and differentiation. Inhibition of BTK by N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine leads to the suppression of B-cell receptor signaling, resulting in the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has several biochemical and physiological effects. In preclinical studies, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has been shown to induce apoptosis in B-cell malignancies, resulting in the inhibition of tumor growth. Moreover, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has also been shown to inhibit the production of pro-inflammatory cytokines, leading to the suppression of autoimmune diseases. N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and low clearance.

実験室実験の利点と制限

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has several advantages and limitations for lab experiments. One of the significant advantages of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine is its potent and selective inhibition of BTK, making it a promising candidate for the treatment of various cancers and autoimmune diseases. Moreover, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has a favorable pharmacokinetic profile, making it suitable for oral administration. However, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has some limitations, including its potential off-target effects, which may lead to unwanted side effects. Moreover, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine may also exhibit different pharmacological effects in different cell types, making it challenging to predict its efficacy in clinical settings.

将来の方向性

There are several future directions for the research on N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine. One of the significant future directions is the development of combination therapies that target multiple signaling pathways simultaneously. Moreover, further studies are needed to investigate the potential of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine in the treatment of other cancers and autoimmune diseases. Furthermore, future studies should also focus on identifying biomarkers that can predict the response to N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine treatment. Finally, the development of more potent and selective BTK inhibitors is also a promising future direction for the research on N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine.
Conclusion:
In conclusion, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine is a promising candidate for the treatment of various cancers and autoimmune diseases. Its potent and selective inhibition of BTK makes it a promising therapeutic target. Further research is needed to investigate its efficacy and safety in clinical settings and to develop more potent and selective BTK inhibitors.

合成法

The synthesis of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine involves several steps. The first step involves the protection of the amine group in 4-methylbenzylamine with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 3-(chloromethyl)-5-tert-butyl-1H-pyrazole to yield the desired pyrazole intermediate. The Boc group is then removed, and the resulting amine is coupled with 2-methoxyethyl chloroformate to yield the final product.

科学的研究の応用

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has been extensively studied in scientific research. Its potent inhibition of BTK makes it a promising candidate for the treatment of various cancers and autoimmune diseases. Preclinical studies have shown that N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine exhibits potent anti-tumor activity in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Moreover, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has also shown promising results in the treatment of rheumatoid arthritis, multiple sclerosis, and lupus.

特性

IUPAC Name

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-15-6-8-16(9-7-15)13-22(10-11-23-5)14-17-12-18(21-20-17)19(2,3)4/h6-9,12H,10-11,13-14H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZCLLLKTZMQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CCOC)CC2=CC(=NN2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。